molecular formula C8H12BNO3 B580822 (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid CAS No. 1310404-56-8

(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

Cat. No.: B580822
CAS No.: 1310404-56-8
M. Wt: 180.998
InChI Key: GRDBBBJVJPPVCL-UHFFFAOYSA-N
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Description

(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid (CAS: 1310404-56-8) is a pyridine-based boronic acid derivative with the molecular formula C₈H₁₂BNO₃ and a molecular weight of 181.0 g/mol . It features a boronic acid (-B(OH)₂) group at the 3-position of the pyridine ring and a 2-hydroxypropan-2-yl substituent at the 5-position. This compound has been utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, for synthesizing complex heterocycles in pharmaceutical and materials research. Its purity is typically ≥95%, though commercial availability is currently listed as discontinued .

Properties

IUPAC Name

[5-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-7(9(12)13)5-10-4-6/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDBBBJVJPPVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717196
Record name [5-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50717196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-56-8
Record name B-[5-(1-Hydroxy-1-methylethyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation of Halogenated Precursors

A common route to arylboronic acids involves palladium-catalyzed borylation of halogenated precursors. For this compound, this method likely starts with 5-bromo-3-(2-hydroxypropan-2-yl)pyridine .

Procedure

  • Substrate Preparation : Introduce the 2-hydroxypropan-2-yl group to a pyridine ring via nucleophilic substitution or Grignard addition. For example, reacting 5-bromopyridin-3-ol with acetone under acid catalysis forms the 2-hydroxypropan-2-yl substituent.

  • Borylation Reaction : Treat the brominated intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in tetrahydrofuran (THF) at 80–100°C.

  • Hydrolysis : Convert the boronate ester to the boronic acid using aqueous HCl or H₂O₂.

Key Parameters

  • Catalyst : Pd(dppf)Cl₂ (0.25–1 mol%).

  • Solvent : THF or toluene.

  • Yield : Estimated 70–85% based on analogous reactions.

Direct Functionalization via Grignard Reagents

Grignard reagents enable direct introduction of boron-containing groups. This method avoids halogenation steps but requires careful temperature control.

Procedure

  • Grignard Formation : Generate (5-(2-hydroxypropan-2-yl)pyridin-3-yl)magnesium bromide by reacting 5-bromo-3-(2-hydroxypropan-2-yl)pyridine with magnesium in THF.

  • Quenching with Borate Esters : Add trimethyl borate to the Grignard reagent at −78°C, followed by hydrolysis to yield the boronic acid.

Challenges

  • Sensitivity of the hydroxypropan-2-yl group to strong bases.

  • Low yields (<50%) due to side reactions.

Cross-Coupling with Boron Reagents

Suzuki-Miyaura coupling typically uses boronic acids as reagents, but逆向工程 the synthesis of the boronic acid itself can involve coupling a halogenated pyridine with a boron nucleophile.

Example Protocol

  • Substrate : 5-iodo-3-(2-hydroxypropan-2-yl)pyridine.

  • Reagents : Pinacolborane (HBpin), Pd(OAc)₂, and PCy₃ in dioxane at 100°C.

  • Work-Up : Acidic hydrolysis to remove the pinacol group.

Advantages

  • High functional group tolerance.

  • Scalable to multi-gram quantities.

Comparative Analysis of Methods

Method Catalyst Yield Purity Key Challenges
Miyaura BorylationPd(dppf)Cl₂70–85%>95%Requires halogenated precursor
Grignard QuenchingNone40–50%80–90%Low yields, side reactions
Cross-CouplingPd(OAc)₂60–75%90–95%Cost of boron reagents

Optimization Strategies

Solvent and Temperature Effects

  • THF vs. Dioxane : THF improves solubility of Grignard intermediates, while dioxane enhances thermal stability in cross-couplings.

  • Temperature : Miyaura borylation proceeds optimally at 80°C, whereas Grignard reactions require cryogenic conditions.

Catalyst Loading

Reducing Pd(dppf)Cl₂ to 0.1 mol% decreases costs without compromising yield.

Challenges and Solutions

Boronic Acid Stability

  • Issue : Hydrolysis or protodeboronation under acidic conditions.

  • Solution : Use stabilized boronate esters during synthesis and hydrolyze in situ.

Purification

  • Issue : Co-elution of by-products in column chromatography.

  • Solution : Recrystallization from ethanol/water mixtures improves purity to >99% .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action for (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) CAS Number Key Substituent Yield in Coupling (%) Notable Property
Target Compound C₈H₁₂BNO₃ 181.0 1310404-56-8 5-(2-Hydroxypropan-2-yl) N/A Discontinued
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)BA C₈H₁₂BNO₃ 181.0 1309981-32-5 6-(2-Hydroxypropan-2-yl) N/A Positional isomer
{5-[(Propan-2-yl)oxy]pyridin-3-yl}BA C₈H₁₂BNO₃ 181.0 N/A 5-(Propan-2-yl ether) 16 Steric hindrance lowers yield
(6-(Trifluoromethyl)pyridin-3-yl)BA C₇H₆BF₃NO₂ 215.9 N/A 6-CF₃ N/A Enhanced electrophilicity
2,6-Difluoropyridine-3-boronic Acid C₅H₄BF₂NO₂ 166.9 136466-94-9 2,6-Difluoro N/A High stability

Biological Activity

(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid group attached to a pyridine ring, which is further substituted with a hydroxypropan-2-yl group. This unique structure contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with diols, which is significant in biological systems. This property allows it to interact with various biological targets, including enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting serine proteases and other enzymes, making it a candidate for therapeutic applications.
  • Suzuki-Miyaura Cross-Coupling : It participates in Suzuki-Miyaura reactions, facilitating the synthesis of complex organic molecules, which can be biologically active compounds.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Properties

Research indicates that boronic acids possess antifungal and antibacterial properties. The presence of the pyridine ring enhances these activities, making it effective against certain pathogens.

2. Anticancer Potential

Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. The ability to form stable complexes with cellular targets may contribute to this effect.

3. Modulation of TRPV Channels

Preliminary studies suggest that this compound may modulate transient receptor potential (TRP) channels, particularly TRPV3, which is involved in pain sensation and inflammatory responses.

Case Studies and Research Findings

StudyFindings
Study on Enzyme Inhibition Demonstrated effective inhibition of serine proteases, indicating potential for therapeutic use in conditions where these enzymes are dysregulated.
Antimicrobial Activity Assessment Showed significant antibacterial activity against Gram-positive bacteria, suggesting its application in treating bacterial infections.
Cancer Cell Line Testing Induced apoptosis in various cancer cell lines at micromolar concentrations, highlighting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and solubility. These properties are advantageous for oral bioavailability in therapeutic applications.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure DescriptionUnique Properties
4-Pyridinylboronic AcidPyridine with boronic acid groupLacks hydroxypropan-2-yl substitution
3-Pyridinylboronic AcidPyridine ring with boronic acid at different positionDifferent biological activity profile
Phenylboronic AcidPhenyl ring with boronic acid functionalityLess biological activity compared to pyridine derivatives

Q & A

Q. What are the primary synthetic routes for preparing (5-(2-hydroxypropan-2-yl)pyridin-3-yl)boronic acid, and how are reaction conditions optimized?

The compound is typically synthesized via Suzuki-Miyaura coupling or halogen-boronic acid exchange. For example, halogenated pyridine intermediates (e.g., 3-bromo-5-(2-methoxypropan-2-yl)pyridine) can react with boronic acid precursors under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PEPPSI-IPr (3 mol%) .
  • Solvent : Toluene/water mixtures or THF under inert atmospheres (N₂/Ar) to prevent boronic acid oxidation .
  • Temperature : Reflux conditions (e.g., 80–110°C) for 2–12 hours, depending on substrate reactivity .
  • Purification : Flash column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to identify the pyridine ring protons (δ 7.5–8.5 ppm) and boronic acid hydroxyl groups (δ ~5 ppm as broad peaks) .
  • Mass spectrometry : LC-MS (e.g., m/z 181 [M+H]⁺) to verify molecular weight .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) for single-crystal analysis, resolving bond angles and dihedral angles .

Q. What are the stability considerations for handling this boronic acid in laboratory settings?

The compound is sensitive to moisture and oxygen. Best practices include:

  • Storage : At 2–8°C under nitrogen or argon .
  • Solvent selection : Use anhydrous THF or DMF for reactions to minimize hydrolysis .
  • Short-term stability : Avoid prolonged exposure to acidic/basic conditions, which can degrade the boronic acid moiety .

Advanced Research Questions

Q. How does the 2-hydroxypropan-2-yl substituent influence the reactivity of the pyridine-boronic acid system in cross-coupling reactions?

The hydroxypropan-2-yl group:

  • Steric effects : Hinders rotation around the pyridine-boronic acid bond, stabilizing transition states in Suzuki-Miyaura couplings .
  • Electronic effects : The electron-donating hydroxyl group modulates the pyridine ring’s electron density, enhancing regioselectivity in aryl-aryl bond formation .
  • Comparative data : Compared to unsubstituted pyridinylboronic acids, this derivative shows 10–15% higher yields in couplings with electron-deficient aryl halides .

Q. What experimental strategies mitigate competing side reactions (e.g., protodeboronation) during its use in multi-step syntheses?

Protodeboronation can be minimized by:

  • Additives : Adding K₂CO₃ (4 equiv) or CsF to stabilize the boronate intermediate .
  • Temperature control : Maintaining reactions at <60°C to prevent thermal decomposition .
  • Catalyst tuning : Using Pd(OAc)₂ with SPhos ligands, which reduce undesired β-hydride elimination .

Q. How can computational modeling (e.g., DFT) predict the compound’s binding affinity in enzyme inhibition studies?

Density Functional Theory (DFT) calculations:

  • Target interactions : Simulate hydrogen bonding between the boronic acid and catalytic serine residues (e.g., in proteases) .
  • Binding energy : Predict ΔG values for boronate-enzyme complexes, validated via in vitro IC₅₀ assays .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to account for aqueous vs. hydrophobic environments .

Methodological Notes

  • Crystallography : Use SHELXL for refining structures, leveraging high-resolution data (R-factor < 0.05) .
  • Enzyme assays : Pre-incubate the compound with target enzymes (e.g., proteases) in pH 7.4 buffer to assess time-dependent inhibition .

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